molecular formula C12H15ClINO2 B13570265 tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate

tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate

Katalognummer: B13570265
Molekulargewicht: 367.61 g/mol
InChI-Schlüssel: ZHSOGDKASQYAHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro group, an iodo group, and a methyl group attached to a phenyl ring, which is further connected to a carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the phenyl ring and the carbamate moiety. This reaction requires a palladium catalyst, a boron reagent, and specific reaction conditions such as a base and a solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or iodo groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine: Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for further research in drug development .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can form bonds with specific sites on enzymes or receptors, while the carbamate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate is unique due to the presence of both chloro and iodo groups on the phenyl ring, which provides distinct reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule for research and industrial applications.

Eigenschaften

Molekularformel

C12H15ClINO2

Molekulargewicht

367.61 g/mol

IUPAC-Name

tert-butyl N-(5-chloro-2-iodo-3-methylphenyl)carbamate

InChI

InChI=1S/C12H15ClINO2/c1-7-5-8(13)6-9(10(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)

InChI-Schlüssel

ZHSOGDKASQYAHQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1I)NC(=O)OC(C)(C)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.